1-(4-Hydroxyphenyl)-3-isopropylurea
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Description
1-(4-Hydroxyphenyl)-3-isopropylurea, commonly known as HPIU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIU is a synthetic compound that has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Biochemical Research
Metabolism Studies : Research has identified metabolites of compounds structurally similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggesting its potential involvement in metabolic pathways. For example, studies on Bisphenol A (BPA), which shares a structural similarity, revealed new metabolites in mammals, highlighting the complex metabolism of these compounds (Jaeg et al., 2004).
Enzymatic Hydroxylation : Enzymatic hydroxylation of biphenyl by liver preparations in various species, which is structurally related to 1-(4-Hydroxyphenyl)-3-isopropylurea, suggests the potential enzymatic interactions of such compounds (Creaven et al., 1965).
Pharmacological and Chemical Studies
Density Functional Theory Analysis : A study on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, used density functional theory to investigate its chemical reactivity and potential for antibacterial activity (Deghady et al., 2021).
Photolysis Studies : Research on isoproturon, a urea derivative like 1-(4-Hydroxyphenyl)-3-isopropylurea, examined its photolysis in aqueous solutions, indicating the environmental behavior of such compounds (Dureja et al., 1991).
Biomedical Applications
Biosensor Development : The development of biosensors using compounds similar to 1-(4-Hydroxyphenyl)-3-isopropylurea, like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, indicates its potential application in biomedical sensors (Karimi-Maleh et al., 2014).
Uterine Relaxant Activity : Synthesis and evaluation of similar compounds for uterine relaxant activity suggest potential pharmacological applications (Viswanathan & Chaudhari, 2006).
Antimicrobial and Antioxidant Activities : Investigation into the antibacterial, antifungal, and antioxidant activities of similar compounds, such as 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones, provides insight into potential biomedical uses (Sheikh et al., 2011).
properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-propan-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-10(14)12-8-3-5-9(13)6-4-8/h3-7,13H,1-2H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGUMFRLNPFKGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499936 |
Source
|
Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-3-isopropylurea | |
CAS RN |
23159-73-1 |
Source
|
Record name | N-(4-Hydroxyphenyl)-N'-propan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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